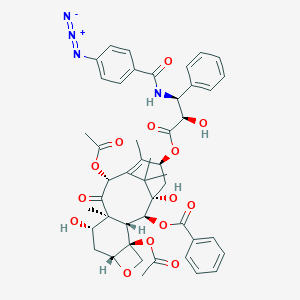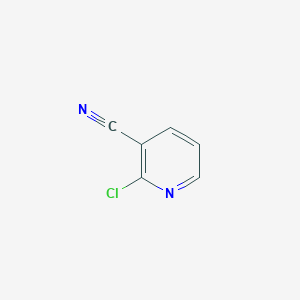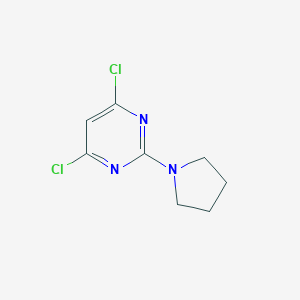
4,6-二氯-2-(吡咯烷-1-基)嘧啶
概述
描述
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a pyrrolidinyl group at the 2nd position of the pyrimidine ring. Pyrimidines are significant in various fields, including medicinal chemistry, due to their presence in nucleic acids and their role in various biological processes .
科学研究应用
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is employed in the development of novel materials with specific electronic properties.
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用机制
Target of Action
It’s worth noting that compounds with a similar structure have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets (such as ck1γ and ck1ε) and inhibit their activity . This inhibition could lead to changes in the cellular processes regulated by these kinases.
Biochemical Pathways
Given its potential inhibitory activity against ck1γ and ck1ε, it could impact pathways regulated by these kinases, such as the wnt signaling pathway .
Result of Action
Similar compounds have shown promising cytotoxic effects against various cancer cell lines . For instance, certain derivatives have induced cell cycle arrest and apoptotic death in MCF7 cells .
准备方法
The synthesis of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with pyrrolidine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 2nd position by the pyrrolidinyl group. The general synthetic route can be summarized as follows:
Starting Material: 4,6-Dichloropyrimidine.
Reagent: Pyrrolidine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reagents and conditions used.
相似化合物的比较
Similar compounds to 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine include other substituted pyrimidines such as:
4,6-Dichloropyrimidine: Lacks the pyrrolidinyl group but shares the dichloro substitution pattern.
2,4-Dichloro-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but with different substitution positions.
4,6-Diaminopyrimidine: Contains amino groups instead of chlorine atoms.
The uniqueness of 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4,6-dichloro-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHQEVZABXPJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598293 | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154117-91-6 | |
| Record name | 4,6-Dichloro-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154117-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
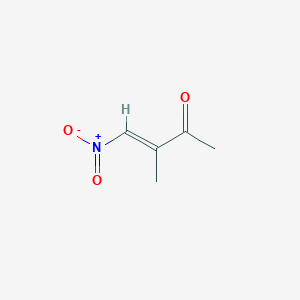
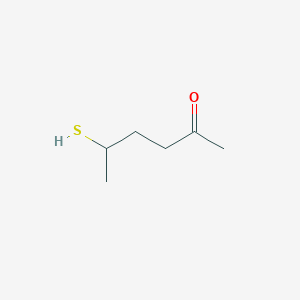



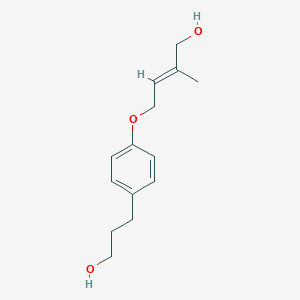

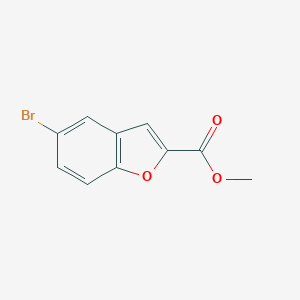
![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)



